molecular formula C10H8BrN3O4S B5627307 1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole

1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole

Cat. No.: B5627307
M. Wt: 346.16 g/mol
InChI Key: DZJQJQQEENMDNA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole is a synthetic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring .

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl and sulfonyl groups contribute to the compound’s ability to bind to specific enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole can be compared to other imidazole derivatives, such as metronidazole and tinidazole. These compounds share a similar imidazole core but differ in their substituent groups, which influence their chemical properties and biological activities

Similar compounds include:

  • Metronidazole
  • Tinidazole
  • 2-Methyl-5-nitroimidazole

These compounds are used in various applications, including as antibiotics and antiparasitic agents .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJQJQQEENMDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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